6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings including a pyridazine ring, a piperazine ring, and a triazolo ring. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains several nitrogen-containing rings, which are often associated with biological activity. The fluorophenyl group could be involved in pi stacking interactions, while the piperazine ring could be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN8/c1-14-22-25-19-7-8-20(26-29(14)19)28-11-9-27(10-12-28)18-6-5-17(23-24-18)15-3-2-4-16(21)13-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVDWFKGKPFIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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